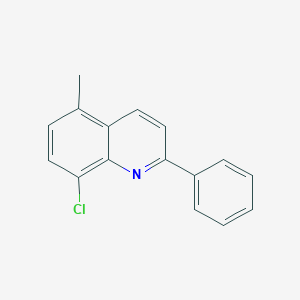
8-Chloro-5-methyl-2-phenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-5-methyl-2-phenylquinoline is a chemical compound with the molecular formula C16H12ClN. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by a quinoline core substituted with a chlorine atom at the 8th position, a methyl group at the 5th position, and a phenyl group at the 2nd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5-methyl-2-phenylquinoline can be achieved through various methods. One common approach involves the reaction of aniline derivatives with aldehydes under specific conditions. For instance, the Gould-Jacobs reaction, Friedländer synthesis, and Skraup synthesis are classical methods used to construct the quinoline scaffold .
Industrial Production Methods
In industrial settings, the production of this compound may involve transition-metal catalyzed reactions, metal-free ionic liquid mediated reactions, and green reaction protocols. These methods are designed to be efficient and environmentally friendly, utilizing catalysts and conditions that minimize waste and energy consumption .
化学反応の分析
Types of Reactions
8-Chloro-5-methyl-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, particularly at the chlorine and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, hydrogenated quinoline derivatives, and various substituted quinolines depending on the specific reagents and conditions used .
科学的研究の応用
8-Chloro-5-methyl-2-phenylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of biological processes and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications due to its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 8-Chloro-5-methyl-2-phenylquinoline involves its interaction with various molecular targets and pathways. It can inhibit enzymes, bind to DNA, and interfere with cellular processes. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a basic quinoline structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Camptothecin: An anticancer agent with a quinoline-based structure.
Mepacrine: Another antimalarial drug with a quinoline scaffold
Uniqueness
8-Chloro-5-methyl-2-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
25413-16-5 |
|---|---|
分子式 |
C16H12ClN |
分子量 |
253.72 g/mol |
IUPAC名 |
8-chloro-5-methyl-2-phenylquinoline |
InChI |
InChI=1S/C16H12ClN/c1-11-7-9-14(17)16-13(11)8-10-15(18-16)12-5-3-2-4-6-12/h2-10H,1H3 |
InChIキー |
YUTZTDVBVJZNFF-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC(=NC2=C(C=C1)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















